REACTION_CXSMILES
|
[Si](O[C@@H]1[C@@](CI)(CO)O[C@@H]([N:18]2[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]2=[O:20])C1)(C(C)(C)C)(C)C.[Si](O[C@@H]1[C@@](C)(CO)O[C@@H](N2C=C(C)C(=O)NC2=O)C1)(C(C)(C)C)(C)C>[OH-].[Na+].CO.[Pd]>[NH:18]1[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]1=[O:20] |f:2.3|
|
Name
|
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)CI)N1C(=O)NC(=O)C(C)=C1
|
Name
|
3'-O-t-butyldimethylsilyl-4'-methylthymidine
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)C)N1C(=O)NC(=O)C(C)=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere at 25° C. for 66 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under vacuum pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Type
|
WASH
|
Details
|
The column was eluted with CH2Cl2 +5% CH3OH
|
Type
|
CUSTOM
|
Details
|
yielding
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si](O[C@@H]1[C@@](CI)(CO)O[C@@H]([N:18]2[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]2=[O:20])C1)(C(C)(C)C)(C)C.[Si](O[C@@H]1[C@@](C)(CO)O[C@@H](N2C=C(C)C(=O)NC2=O)C1)(C(C)(C)C)(C)C>[OH-].[Na+].CO.[Pd]>[NH:18]1[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]1=[O:20] |f:2.3|
|
Name
|
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)CI)N1C(=O)NC(=O)C(C)=C1
|
Name
|
3'-O-t-butyldimethylsilyl-4'-methylthymidine
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)C)N1C(=O)NC(=O)C(C)=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere at 25° C. for 66 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under vacuum pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Type
|
WASH
|
Details
|
The column was eluted with CH2Cl2 +5% CH3OH
|
Type
|
CUSTOM
|
Details
|
yielding
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |